molecular formula C23H22N2O2 B2433694 N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-10-1

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2433694
CAS No.: 899951-10-1
M. Wt: 358.441
InChI Key: QYUDUZMSJIMHMT-UHFFFAOYSA-N
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Description

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a naphthalene ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2-naphthoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-naphthoyl)-N-methylpiperidine-1-carboxamide
  • N-(2-naphthoyl)-N-ethylpiperidine-1-carboxamide
  • N-(2-naphthoyl)-N-phenylmorpholine-1-carboxamide

Uniqueness

N-(2-naphthoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, such as the combination of a naphthalene ring, a phenyl group, and a piperidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(naphthalene-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(20-14-13-18-9-5-6-10-19(18)17-20)25(21-11-3-1-4-12-21)23(27)24-15-7-2-8-16-24/h1,3-6,9-14,17H,2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUDUZMSJIMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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